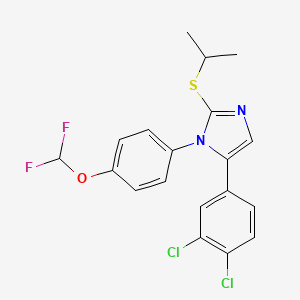

5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole

CAS No.: 1226438-69-2

Cat. No.: VC4424408

Molecular Formula: C19H16Cl2F2N2OS

Molecular Weight: 429.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226438-69-2 |

|---|---|

| Molecular Formula | C19H16Cl2F2N2OS |

| Molecular Weight | 429.31 |

| IUPAC Name | 5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-propan-2-ylsulfanylimidazole |

| Standard InChI | InChI=1S/C19H16Cl2F2N2OS/c1-11(2)27-19-24-10-17(12-3-8-15(20)16(21)9-12)25(19)13-4-6-14(7-5-13)26-18(22)23/h3-11,18H,1-2H3 |

| Standard InChI Key | PNCOHKAVPPGJCP-UHFFFAOYSA-N |

| SMILES | CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole, reflects its substitution pattern:

-

Position 1: A 4-(difluoromethoxy)phenyl group ().

-

Position 2: An isopropylthio moiety ().

-

Position 5: A 3,4-dichlorophenyl ring ().

The imidazole core’s aromaticity and electron-rich nitrogen atoms facilitate interactions with biological targets, while halogen and sulfur substituents enhance lipophilicity and metabolic stability .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol involving:

-

Condensation: Reacting 3,4-dichlorobenzaldehyde with 4-(difluoromethoxy)aniline in the presence of ammonium acetate to form the imidazole ring .

-

Thiolation: Introducing the isopropylthio group via nucleophilic substitution using isopropylthiol under basic conditions .

A solvent-free approach, as described by Zhang et al., may improve yield and reduce environmental impact .

Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes ring closure |

| Catalyst | Ammonium acetate | Facilitates cyclization |

| Solvent | Acetic acid or solvent-free | Enhances purity |

Data adapted from solvent-free imidazole syntheses .

Physicochemical Properties

Molecular Characteristics

-

Lipophilicity: Predicted logP ≈ 4.2 (estimated via substituent contributions), suggesting moderate membrane permeability .

-

Solubility: Low aqueous solubility due to hydrophobic aryl and thioether groups; soluble in DMSO or ethanol .

Spectroscopic Data

-

IR (KBr): Peaks at 3077 cm (C-H aromatic), 1593 cm (C=N), and 1214 cm (C-F) .

-

H NMR (DMSO-d): δ 2.38 (s, CH), 7.19–7.36 (m, Ar-H), 4.12 (q, OCHF) .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume